molecular formula C9H9Cl2N3 B11874643 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B11874643
M. Wt: 230.09 g/mol
InChI Key: PUVAGSIKAARHOC-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a triazole ring. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Preparation Methods

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Chloromethyl)benzaldehyde and 1,2,4-triazole.

    Condensation Reaction: The 4-(Chloromethyl)benzaldehyde undergoes a condensation reaction with 1,2,4-triazole in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

    1-(4-(Chloromethyl)phenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.

    1-(4-(Chloromethyl)phenyl)-1H-imidazole: Contains an imidazole ring, which has different chemical properties and reactivity.

    1-(4-(Chloromethyl)phenyl)-1H-tetrazole: Features a tetrazole ring, which can exhibit different biological activities.

The uniqueness of this compound lies in its specific combination of the triazole ring and the chloromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

PUVAGSIKAARHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2.Cl

Origin of Product

United States

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